1-[5-(4-Chlorophenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one
Overview
Description
1-[5-(4-Chlorophenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one is a complex organic compound that belongs to the pyrazole family This compound is characterized by the presence of a chlorophenyl group, a nitrophenyl group, and a propionyl group attached to a dihydropyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-Chlorophenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 3-nitroacetophenone in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with hydrazine hydrate under acidic conditions to yield the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-[5-(4-Chlorophenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo oxidation reactions, particularly at the propionyl group, forming carboxylic acids.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Reduction: 3-(4-aminophenyl)-5-(3-nitrophenyl)-1-propionyl-4,5-dihydro-1H-pyrazole.
Oxidation: 3-(4-chlorophenyl)-5-(3-nitrophenyl)-1-carboxylic acid-4,5-dihydro-1H-pyrazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[5-(4-Chlorophenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[5-(4-Chlorophenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromophenyl)-5-(3-nitrophenyl)-1-propionyl-4,5-dihydro-1H-pyrazole.
- 3-(4-chlorophenyl)-5-(3-aminophenyl)-1-propionyl-4,5-dihydro-1H-pyrazole.
- 3-(4-chlorophenyl)-5-(3-nitrophenyl)-1-acetyl-4,5-dihydro-1H-pyrazole.
Uniqueness
1-[5-(4-Chlorophenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both electron-withdrawing (nitro) and electron-donating (chloro) groups on the aromatic rings influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[5-(4-chlorophenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-2-18(23)21-17(13-4-3-5-15(10-13)22(24)25)11-16(20-21)12-6-8-14(19)9-7-12/h3-10,17H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVPMDHTKZMEHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.